2-(But-3-yn-1-ylamino)isonicotinic acid is a chemical compound that belongs to the class of isonicotinic acids, which are derivatives of pyridine carboxylic acids. This compound features a but-3-yn-1-ylamino group attached to the isonicotinic acid structure, providing unique properties and potential applications in various scientific fields. It is recognized for its structural complexity and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
The compound can be classified as an alkyne-substituted amine and a pyridine derivative. It is synthesized through specific reactions involving nicotinic acid and but-3-yn-1-ylamine. The molecular formula for 2-(But-3-yn-1-ylamino)isonicotinic acid is , with a molecular weight of approximately 190.20 g/mol. Its IUPAC name is 2-(but-3-ynylamino)pyridine-3-carboxylic acid, indicating its structural components and functional groups.
The synthesis of 2-(But-3-yn-1-ylamino)isonicotinic acid typically involves the reaction of nicotinic acid with but-3-yn-1-ylamine. A common method employs coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, which facilitates the formation of the amide bond between the two reactants.
The molecular structure of 2-(But-3-yn-1-ylamino)isonicotinic acid includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 190.20 g/mol |
IUPAC Name | 2-(but-3-ylnylamino)pyridine-3-carboxylic acid |
InChI | InChI=1S/C10H10N2O2/c1... |
Canonical SMILES | C#CCCNC1=C(C=CC=N1)C(=O)O |
2-(But-3-yn-1-ylamino)isonicotinic acid can undergo various chemical reactions, including:
Common reagents used in these reactions include:
The compound's physical properties include:
Relevant chemical properties include:
2-(But-3-yn-1-ylamino)isonicotinic acid has several applications in scientific research:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: